1-(1,3-benzothiazol-2-yl)-N-methylcyclohexan-1-amine
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Overview
Description
1-(1,3-Benzothiazol-2-yl)-N-methylcyclohexan-1-amine is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and industrial applications .
Preparation Methods
The synthesis of 1-(1,3-benzothiazol-2-yl)-N-methylcyclohexan-1-amine typically involves the condensation of 2-aminobenzothiazole with cyclohexanone followed by methylation. The reaction is carried out under acidic or basic conditions, and the product is purified using standard techniques such as recrystallization or chromatography . Industrial production methods may involve the use of continuous flow reactors to optimize yield and reduce production costs .
Chemical Reactions Analysis
1-(1,3-Benzothiazol-2-yl)-N-methylcyclohexan-1-amine undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other electrophiles to form substituted derivatives.
Common reagents and conditions used in these reactions include solvents like ethanol, dichloromethane, and catalysts such as piperidine or HATU . Major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives .
Scientific Research Applications
1-(1,3-Benzothiazol-2-yl)-N-methylcyclohexan-1-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(1,3-benzothiazol-2-yl)-N-methylcyclohexan-1-amine involves its interaction with specific molecular targets in microbial cells. The compound inhibits the activity of key enzymes involved in cell wall synthesis, leading to cell lysis and death . Molecular docking studies have shown that the compound binds to the active site of these enzymes, blocking their function and preventing microbial growth .
Comparison with Similar Compounds
1-(1,3-Benzothiazol-2-yl)-N-methylcyclohexan-1-amine can be compared with other benzothiazole derivatives such as:
2-Aminobenzothiazole: Known for its antimicrobial and anticancer properties.
Benzothiazole-2-thiol: Used in the synthesis of various pharmaceuticals and agrochemicals.
Benzothiazole-2-carboxylic acid: Studied for its anti-inflammatory and analgesic activities.
Properties
Molecular Formula |
C14H18N2S |
---|---|
Molecular Weight |
246.37 g/mol |
IUPAC Name |
1-(1,3-benzothiazol-2-yl)-N-methylcyclohexan-1-amine |
InChI |
InChI=1S/C14H18N2S/c1-15-14(9-5-2-6-10-14)13-16-11-7-3-4-8-12(11)17-13/h3-4,7-8,15H,2,5-6,9-10H2,1H3 |
InChI Key |
PAXRBDBIOGLGAS-UHFFFAOYSA-N |
Canonical SMILES |
CNC1(CCCCC1)C2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
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